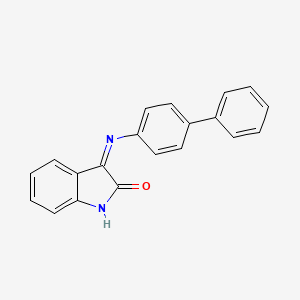![molecular formula C23H22N4O B11664980 6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664980.png)
6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-{[1,1’-biphenyl]-4-yl}-3-tert-butyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-{[1,1’-biphenyl]-4-yl}-3-tert-butyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of phenylhydrazine, an aldehyde, ethyl acetoacetate, and malononitrile. This reaction is carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitrile group to yield corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to nitro derivatives, while reduction of the nitrile group can yield primary amines.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-{[1,1’-biphenyl]-4-yl}-3-tert-butyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pyrazole core, which is known to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition, particularly kinases, which are crucial in many signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as UV stabilizers and liquid crystals.
Wirkmechanismus
The mechanism of action of 6-amino-4-{[1,1’-biphenyl]-4-yl}-3-tert-butyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring is known to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-pyrazolecarbonitrile: Shares the pyrazole core but lacks the biphenyl and tert-butyl groups.
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Similar structure but with different substituents.
Uniqueness
The uniqueness of 6-amino-4-{[1,1’-biphenyl]-4-yl}-3-tert-butyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its combination of the biphenyl group and the tert-butyl group, which confer specific steric and electronic properties. These features can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C23H22N4O |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
6-amino-3-tert-butyl-4-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H22N4O/c1-23(2,3)20-19-18(17(13-24)21(25)28-22(19)27-26-20)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,18H,25H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
VUSIJQTVIFRIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11664908.png)
![N-Cyclohexyl-N'-(2-methoxydibenzo[B,D]furan-3-YL)urea](/img/structure/B11664917.png)
![3-(4-isobutylphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664921.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664925.png)
![7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11664930.png)

![N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11664940.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11664945.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664956.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11664968.png)

![2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11664984.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664993.png)
![3-(4-fluorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664994.png)
